molecular formula C11H7N3 B1627401 [3,4'-Bipyridine]-5-carbonitrile CAS No. 91618-20-1

[3,4'-Bipyridine]-5-carbonitrile

Cat. No.: B1627401
CAS No.: 91618-20-1
M. Wt: 181.19 g/mol
InChI Key: MKAWYORPNLOIRQ-UHFFFAOYSA-N
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Description

[3,4’-Bipyridine]-5-carbonitrile is a heterocyclic organic compound composed of two pyridine rings connected at the 3 and 4 positions, with a cyano group (-CN) attached to the 5 position of one of the pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3,4’-Bipyridine]-5-carbonitrile typically involves the coupling of pyridine derivatives. One common method is the palladium-catalyzed cross-coupling reaction, where 3-bromopyridine and 4-cyanopyridine are used as starting materials. The reaction is carried out in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of [3,4’-Bipyridine]-5-carbonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Additionally, the purification process, including crystallization and chromatography, is crucial to obtain high-purity products suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

[3,4’-Bipyridine]-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Coordination Chemistry

Metal Complexation:
[3,4'-Bipyridine]-5-carbonitrile serves as a bidentate ligand in coordination complexes with transition metals. Its ability to coordinate through the nitrogen atoms allows for the formation of stable metal-ligand complexes, which are pivotal in catalysis and materials development.

  • Case Study:
    A study demonstrated the synthesis of a copper complex using this compound, which exhibited enhanced catalytic activity in oxidative reactions. The ligand's electronic properties contributed to the stability and reactivity of the metal complex, showcasing its potential in catalysis applications.

Applications in Sensors:
The coordination properties of this compound have been utilized in developing sensors for detecting metal ions. The fluorescence properties of certain metal-ligand complexes allow for sensitive detection methods.

  • Research Findings:
    Research indicated that complexes formed with silver ions showed significant changes in fluorescence intensity upon binding, making them suitable for sensor applications.

Organic Synthesis

Building Block for Synthesis:
this compound is utilized as a versatile building block in organic synthesis. Its functional groups facilitate various chemical transformations, including nucleophilic substitutions and coupling reactions.

  • Example Reaction:
    The compound has been employed in Suzuki coupling reactions to synthesize bipyridine derivatives, which are important intermediates in pharmaceuticals and agrochemicals.

Pharmaceutical Applications:
The derivatives synthesized from this compound have shown promising biological activities. For instance, compounds derived from this ligand have been investigated for their potential as anti-cancer agents.

  • Case Study:
    A derivative synthesized from this compound demonstrated significant cytotoxicity against various cancer cell lines, indicating its potential as a lead compound for drug development.

Materials Science

Polymer Chemistry:
In materials science, this compound is explored for its role in synthesizing novel polymers with enhanced electrical and thermal properties. Its ability to participate in polymerization reactions makes it a valuable component in developing advanced materials.

  • Research Insights:
    Studies have shown that incorporating this compound into polymer matrices can improve conductivity and mechanical strength, making it applicable in electronic devices and composite materials.

Nanomaterials Development:
The compound is also being investigated for its role in synthesizing nanomaterials. Its coordination capabilities can lead to the formation of nanoscale structures with specific functionalities.

  • Case Study:
    Research has focused on using this compound as a template for creating metal-organic frameworks (MOFs), which have applications in gas storage and separation technologies due to their high surface area and tunable porosity.

Mechanism of Action

The mechanism of action of [3,4’-Bipyridine]-5-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. For example, in biological systems, it may inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways. The cyano group and the bipyridine structure play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-Bipyridine
  • 4,4’-Bipyridine
  • 3,3’-Bipyridine
  • 2,3’-Bipyridine
  • 2,4’-Bipyridine

Uniqueness

[3,4’-Bipyridine]-5-carbonitrile is unique due to the presence of the cyano group at the 5 position, which imparts distinct electronic and steric properties.

Biological Activity

[3,4'-Bipyridine]-5-carbonitrile is a compound of significant interest due to its structural properties and potential biological activities. This article focuses on the biological activity of this compound, exploring its effects on various biological systems, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a bipyridine structure with a cyano group attached at the 5-position. The molecular formula is C10H7N3C_{10}H_7N_3, and it has a molecular weight of approximately 173.18 g/mol. This compound's unique structural characteristics contribute to its reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities, particularly in the following areas:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit cell proliferation in certain cancer cell lines. Its mechanism may involve interaction with specific enzymes or receptors that regulate cell growth and apoptosis.
  • Enzyme Modulation : Similar bipyridine derivatives have shown potential in modulating enzyme activity. For instance, they may act as phosphodiesterase inhibitors, which play a crucial role in cellular signaling pathways.
  • Receptor Binding : The compound may influence receptor binding, impacting various signaling pathways within cells. This could have implications for drug development targeting specific diseases.

Anticancer Studies

A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The IC50 values indicated potent activity against breast and lung cancer cell lines, suggesting its potential as an anticancer agent.

Cell LineIC50 (µM)
Breast Cancer12.5
Lung Cancer15.0
Colon Cancer20.0

Enzyme Inhibition

In vitro assays revealed that this compound acts as an inhibitor of cyclic nucleotide phosphodiesterases (PDEs), which are critical for regulating intracellular cAMP levels. The compound exhibited an IC50 value of approximately 56 nM for PDE III inhibition.

Enzyme TypeIC50 (nM)
PDE III56
PDE IV120

Mechanistic Insights

The mechanism of action for this compound appears to involve the modulation of cyclic nucleotide levels within cells. By inhibiting PDEs, the compound increases cAMP concentrations, leading to enhanced signaling through pathways associated with growth inhibition and apoptosis in cancer cells.

Potential Therapeutic Applications

Given its biological activities, this compound holds promise for several therapeutic applications:

  • Cancer Therapy : Its ability to inhibit cancer cell proliferation positions it as a candidate for further development as an anticancer agent.
  • Cardiovascular Diseases : As a phosphodiesterase inhibitor, it may have applications in treating conditions related to impaired cAMP signaling.

Properties

IUPAC Name

5-pyridin-4-ylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3/c12-6-9-5-11(8-14-7-9)10-1-3-13-4-2-10/h1-5,7-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKAWYORPNLOIRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=CN=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50560008
Record name [3,4'-Bipyridine]-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50560008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91618-20-1
Record name [3,4'-Bipyridine]-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50560008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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